molecular formula C10H10Br2O3 B1330553 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone CAS No. 63987-72-4

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B1330553
CAS RN: 63987-72-4
M. Wt: 337.99 g/mol
InChI Key: HLUJMWHWLACQJS-UHFFFAOYSA-N
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Description

The compound 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a brominated ketone with methoxy groups on the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.

Synthesis Analysis

The synthesis of related brominated aromatic ketones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions, which likely proceed through a similar mechanism for the synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone . The presence of methoxy groups on the phenyl ring can influence the reactivity and selectivity of the halogenation and subsequent reactions.

Molecular Structure Analysis

The molecular structure of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone would feature a ketone functional group, which is a common moiety in various organic compounds, influencing the compound's reactivity and physical properties. The electron-donating methoxy groups would affect the electron density distribution on the phenyl ring, potentially impacting the site-selectivity of further chemical reactions .

Chemical Reactions Analysis

Although the specific reactions of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone are not detailed in the provided papers, the related compound 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone did not exhibit photolytic phenomena in different solvents . This suggests that the dibromo compound might also exhibit stability under similar conditions. Additionally, the presence of bromine atoms could make the compound amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone can be inferred from the properties of similar compounds. The bromine atoms would contribute to the compound's molecular weight and density, while the methoxy groups could influence its solubility in organic solvents. The ketone group would be expected to participate in typical carbonyl chemistry, such as nucleophilic addition reactions .

Scientific Research Applications

Application 1: Gas Separation Membranes

  • Summary of the Application : The compound is used in the synthesis of intrinsically microporous polyimides, which are used for gas separation membranes .
  • Methods of Application : A series of intrinsically microporous polyimides were synthesized from 2,2′-dibromo-4,4′,5,5′-bipohenyltetracarboxylic dianhydride (Br-BPDA) and five bulky diamines .
  • Results or Outcomes : The Br-BPDA-derived polyimides exhibited excellent solubility, high thermal stability, and good mechanical properties. They also showed high CO2 permeability and excellent resistance to physical ageing .

Application 2: Coordination Chemistry

  • Summary of the Application : Bithiazole ligands, which can be synthesized from similar dibromo compounds, are used in coordination chemistry .
  • Methods of Application : The bithiazole ligands are synthesized and then used in solution. They are weaker ligands than bipyridyl ligands .
  • Results or Outcomes : The study was a comparative analysis of the coordination chemistry of bithiazole ligands .

Safety And Hazards

The safety data sheet for “2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUJMWHWLACQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311381
Record name 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

CAS RN

63987-72-4
Record name 63987-72-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Vražič, M Jereb, KK Laali, S Stavber - Molecules, 2012 - mdpi.com
The Brønsted-acidic ionic liquid 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO 3 H)][OTf] was demonstrated to act efficiently as solvent and catalyst for the halogenation of …
Number of citations: 42 www.mdpi.com
MV Madhubabu, R Shankar, R Akula… - Der. Pharma …, 2014 - researchgate.net
A highly efficient and simple protocol for the synthesis of papaverine,(±) Setigeridine,(±) Setigerine, and related isoquinoline alkaloids like Dihydropapavaralidine, Papavaralidine and (±…
Number of citations: 2 www.researchgate.net

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